tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate
Overview
Description
“tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C14H21N3O2 . It has an average mass of 263.335 Da and a monoisotopic mass of 263.163391 Da .
Synthesis Analysis
While specific synthesis methods for “tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate” were not found, similar compounds have been synthesized and characterized. For instance, two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and, a hydrazide derivative tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single crystal X-ray diffraction analysis . The molecule of 1 is linear in shape with the ethyl acetate moiety adopting fully extended conformation, while the molecule of 2 is L-shaped with the molecule being twisted at the C10 atom .Physical And Chemical Properties Analysis
The physical form of similar compounds is reported to be solid . The InChI code for a similar compound is 1S/C15H24N4O2/c1-15 (2,3)21-14 (20)19-8-6-18 (7-9-19)13-10-12 (11-16)4-5-17-13/h4-5,10H,6-9,11,16H2,1-3H3 .Scientific Research Applications
Catalysis and Polymerization
The compound has been utilized in the synthesis and polymerization of related chemical structures, demonstrating its potential as a catalyst. Mennenga et al. (2015) described how 2-(4-(pyridin-4-yl)piperazine-1-carboxamido)ethyl methacrylate and its derivatives, which are structurally related to tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate, were used in catalytic processes, particularly in the acylation of tert-butanol (Mennenga et al., 2015).
Structural Analysis and Characterization
Several studies focus on the synthesis and structural analysis of compounds similar to tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate. Sanjeevarayappa et al. (2015) synthesized a closely related compound and characterized it using techniques like X-ray diffraction, indicating the compound's potential for further chemical and pharmacological studies (Sanjeevarayappa et al., 2015).
Pharmaceutical Intermediates
Compounds structurally similar to tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate are often used as intermediates in pharmaceutical synthesis. Gumireddy et al. (2021) synthesized a sterically congested piperazine derivative, showcasing its utility as a pharmacologically relevant core (Gumireddy et al., 2021).
Biological Activity
These compounds are also being evaluated for biological activities. Kulkarni et al. (2016) synthesized derivatives of N-Boc piperazine and analyzed their antibacterial and antifungal activities, suggesting potential therapeutic applications (Kulkarni et al., 2016).
Corrosion Inhibition
In a unique application, Praveen et al. (2021) investigated the anticorrosive behavior of a novel compound, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, for carbon steel in acidic conditions, demonstrating its potential as a corrosion inhibitor (Praveen et al., 2021).
Safety And Hazards
The safety information for a similar compound indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
properties
IUPAC Name |
tert-butyl 4-pyridin-2-ylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-10-8-16(9-11-17)12-6-4-5-7-15-12/h4-7H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAXZXWTZMDCOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475015 | |
Record name | tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80475015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate | |
CAS RN |
77278-62-7 | |
Record name | tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80475015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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